Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-9(11)12-7-5-3-4-6-13(7)8/h3-6H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMDRQWVJPZUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221893-57-8 | |
| Record name | ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl 2-bromoacetate under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach includes the use of multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of the desired product . Industrial production methods often employ these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Synthesis of Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic pathways have been developed, including:
- Condensation Reactions : Utilizing amines and carboxylic acids to form the imidazo[1,2-a]pyridine structure.
- Cyclization Methods : Employing cyclization reactions with heteroatoms to construct the imidazole ring.
These methods are crucial for producing derivatives with enhanced biological properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Mycobacterium species. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) below 1 μM against resistant strains of tuberculosis (TB) .
Antitubercular Activity
Recent advancements in the field have highlighted the compound's potential as an anti-TB agent. Specific derivatives have shown remarkable selectivity and potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. For instance, compounds derived from this scaffold have exhibited MIC values as low as 0.07 μM against XDR-TB .
Therapeutic Implications
The therapeutic implications of this compound extend beyond antimicrobial activity:
- Anticancer Potential : Some studies suggest that imidazo[1,2-a]pyridine derivatives may also possess anticancer properties, although further investigation is required to elucidate their mechanisms of action.
- Anti-inflammatory Effects : There is emerging evidence that these compounds may exert anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the imidazole ring can significantly influence their biological activity. Researchers have identified key structural features that enhance potency and selectivity against target pathogens .
Study on Antitubercular Activity
A notable study evaluated various imidazo[1,2-a]pyridine derivatives for their antitubercular activity against different strains of Mtb. The results indicated that certain compounds had MIC values significantly lower than traditional anti-TB drugs, suggesting a promising avenue for drug development .
Investigation into Antimicrobial Efficacy
Another study focused on the antibacterial efficacy of imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The findings revealed that some derivatives exhibited strong antimicrobial activity comparable to existing antibiotics, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the amino and carboxylic acid ethyl ester groups.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Imidazo[1,2-b]pyridazine: A related compound with a different nitrogen arrangement in the ring system.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-tuberculosis (anti-TB) properties. This article reviews the synthesis, biological evaluation, and pharmacokinetic properties of this compound and its derivatives, highlighting key findings from recent research.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate. This method yields the desired heterocyclic structure efficiently. Subsequent modifications to the core structure allow for the exploration of various substituents to enhance biological activity.
Key Findings:
- Modifications : Variations in substituents at positions 2 and 3 of the imidazopyridine ring significantly impact biological activity. For instance, introducing different alkyl or aryl groups can enhance or diminish anti-TB efficacy.
- Activity Against Mycobacterium tuberculosis : Certain derivatives have shown promising results against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with some compounds demonstrating MIC values as low as ≤1 μM .
Biological Activity
The biological evaluation of this compound and its derivatives has primarily focused on their anti-TB activity, but they also exhibit potential in other therapeutic areas.
Anti-Tuberculosis Activity
Recent studies have highlighted the anti-TB potential of this compound class. For example:
- In Vitro Studies : Compounds derived from this compound have been tested against various strains of M. tuberculosis, including MDR and XDR strains. The results indicate that some derivatives are significantly more potent than traditional treatments like isoniazid .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | ~65 | Weak against H37Rv |
| Derivative A | ≤1 | Strong against MDR strains |
| Derivative B | ≤1 | Strong against XDR strains |
Other Biological Activities
The imidazo[1,2-a]pyridine scaffold has also been explored for other pharmacological activities:
- Anthelmintic and Antifungal Properties : Some derivatives have shown effectiveness against parasitic infections and fungal pathogens.
- Potential Mechanisms : The mode of action for these compounds appears to involve inhibition of critical enzymes in the bacterial electron transport chain, particularly targeting QcrB in M. tuberculosis .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.
Key Pharmacokinetic Findings:
- Plasma Protein Binding : High plasma protein binding (>99%) has been observed in both human and mouse studies, indicating potential for prolonged circulation time in vivo .
- Metabolic Stability : Some derivatives exhibit rapid metabolism in liver microsomes; however, modifications have led to compounds with improved stability profiles.
| Compound | Plasma Protein Binding (%) | Stability in Liver Microsomes (%) |
|---|---|---|
| Compound A | 99.89 (human) / 99.64 (mouse) | 1.5 (human) after 60 mins |
| Compound B | >99 (human) | >10% remaining after 60 mins |
Case Studies
Several case studies illustrate the efficacy of this compound derivatives:
- Case Study on MDR-TB : A derivative was tested against several MDR-TB clinical isolates showing an MIC of ≤0.5 μM, significantly lower than standard therapies.
- In Vivo Efficacy : Animal models treated with selected derivatives demonstrated reduced bacterial load in lungs compared to untreated controls.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via condensation of 2-aminopyridine with ethyl 3-oxopropanoate derivatives under reflux in acetonitrile or ethanol. A key method involves using ethyl 2-chloroacetoacetate and 2-aminopyridine in ethanol, yielding 45% after crystallization . Optimization focuses on avoiding heterogeneous mixtures and incomplete conversion, with Lewis acids (e.g., CBr₄) enhancing regioselectivity at the C-3 position . Purity is improved by partitioning between ether-water and vacuum evaporation .
Q. How is the compound characterized structurally, and what analytical techniques validate its identity?
Structural confirmation relies on:
- 1H NMR : Peaks at δ 1.43 (CH₃), 4.42 (CH₂), and aromatic protons at δ 7.05–9.31 .
- IR spectroscopy : Carboxylate C=O stretches at ~1693 cm⁻¹ .
- Elemental analysis : Matches calculated values (e.g., C, H, N within 0.3% of theoretical) .
- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M + H]⁺ at 307.03025) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound is labeled with hazard code Xi (irritant). Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles).
- Storage in sealed containers under inert atmospheres.
- Disposal via professional waste management to avoid environmental contamination .
Advanced Research Questions
Q. How can regioselective functionalization at the C-3 position be achieved, and what challenges arise during Friedel-Crafts acylation?
Regioselective acylation at C-3 is achieved using Friedel-Crafts reactions with acetylating agents and Lewis acids (e.g., AlCl₃). Challenges include:
Q. What computational methods support the study of this compound’s electronic properties and reactivity?
Density functional theory (DFT) calculations are used to:
- Predict electron density distribution, aiding in understanding electrophilic substitution patterns.
- Validate crystal structures (e.g., bond angles, torsion angles) and correlate with experimental NMR/IR data .
- Screen derivatives for drug-likeness by calculating logP, polar surface area, and H-bonding capacity .
Q. How does structural modification of this scaffold enhance biological activity, such as PI3K inhibition or antimycobacterial effects?
- PI3Kα inhibition : Introduction of sulfonamide groups (e.g., HS-173 derivative) improves binding affinity to the ATP pocket, with IC₅₀ values <100 nM .
- Antimycobacterial activity : Hybridization with cinnamamide moieties enhances membrane permeability, reducing MIC values against Mycobacterium tuberculosis .
- SAR studies : Methyl or halogen substituents at the pyridine ring modulate potency and selectivity .
Q. How can contradictory data in synthetic yields or biological activities be resolved?
- Yield discrepancies : Trace moisture or impurities in reagents (e.g., CBr₄) may reduce efficiency; strict anhydrous conditions and reagent purity checks are critical .
- Biological variability : Use standardized assays (e.g., ATP-based PI3K activity tests) and cell lines (e.g., HSC-T6 for liver fibrosis studies) to minimize experimental noise .
- Statistical validation : Triplicate experiments with error bars <10% ensure reproducibility .
Methodological Challenges
Q. What strategies mitigate low yields in hydrazide derivative synthesis?
Q. How are impurities removed during large-scale synthesis for drug-like library production?
- Parallel synthesis protocols : Automated liquid handlers ensure consistent reaction conditions.
- High-throughput purification : Reverse-phase HPLC with C18 columns separates closely related analogs .
- Quality control : LC-MS monitoring ensures >95% purity for each library member .
Emerging Research Directions
Q. Can this scaffold be integrated into PROTACs (PROteolysis-Targeting Chimeras) for targeted protein degradation?
Yes, the carboxylate group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) via amide or ester linkages. Recent work highlights derivatives with imidazo[1,2-a]pyridine cores as promising warheads for degrading kinases .
Q. What role does this compound play in nanotechnology-enabled drug delivery systems?
Nanoparticle formulations (e.g., PEGylated liposomes) improve solubility and bioavailability. For example, HS-173 encapsulated in PEG-PLGA nanoparticles showed enhanced tumor accumulation in pancreatic cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
